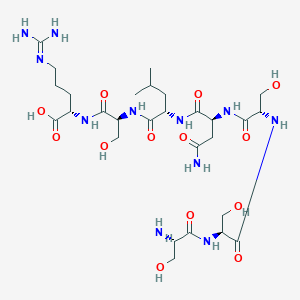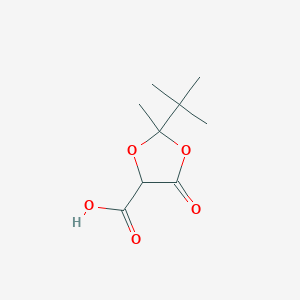
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester is an organic compound with the molecular formula C15H18O2. It is an ester derivative of pentanoic acid and is characterized by the presence of a phenylethenylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(phenylethenylidene)-, ethyl ester typically involves the esterification of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Pentanoic acid+EthanolH2SO4Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Pentanoic acid and ethanol.
Reduction: Pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of pentanoic acid, 2-(phenylethenylidene)-, ethyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing pentanoic acid and ethanol. The released pentanoic acid can then participate in metabolic pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, ethyl ester: Similar in structure but lacks the phenylethenylidene group.
Pentanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of the phenylethenylidene group.
Pentanoic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the phenylethenylidene group.
Uniqueness
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester is unique due to the presence of the phenylethenylidene group, which imparts distinct chemical and physical properties. This group can influence the reactivity and interactions of the compound, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
894855-52-8 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
InChI |
InChI=1S/C15H18O2/c1-3-8-14(15(16)17-4-2)12-11-13-9-6-5-7-10-13/h5-7,9-11H,3-4,8H2,1-2H3 |
Clé InChI |
NMXAZHCZQMVYLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C=CC1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)


![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)
![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)






![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)


